Cas no 79-15-2 (n-Bromoacetamide)

n-Bromoacetamide is a brominating agent widely used in organic synthesis for selective bromination reactions. It offers precise control over electrophilic bromination, particularly for alkenes, ketones, and aromatic compounds, while minimizing side reactions. The compound is valued for its stability under ambient conditions, ease of handling, and consistent reactivity. Its solid form ensures accurate dosing and reduced volatility compared to liquid brominating agents. n-Bromoacetamide is commonly employed in pharmaceutical intermediates, agrochemicals, and fine chemical production, where selective functionalization is critical. The reagent’s compatibility with various solvents and moderate reaction conditions further enhances its utility in complex synthetic pathways.
n-Bromoacetamide structure
n-Bromoacetamide structure
商品名:n-Bromoacetamide
CAS番号:79-15-2
MF:C2H4BrNO
メガワット:137.96325969696
MDL:MFCD00037097
CID:34161
PubChem ID:87563551

n-Bromoacetamide 化学的及び物理的性質

名前と識別子

    • N-bromoacetamide
    • N-BROMOACETAMIDE MONOHYDRATE, CRYST.
    • Acetamide,N-bromo
    • EINECS 201-181-0
    • Lopac-B-2377
    • N-bromo-acetamide
    • NBA
    • Acetobromamide
    • Acetamide, N-bromo-
    • 0AQ6MWH7ZB
    • VBTQNRFWXBXZQR-UHFFFAOYSA-N
    • sJYHIabIKTp@
    • N-Bromoacetamide, powder
    • Lopac0_000191
    • HMS3260H03
    • Tox21_500191
    • 6847AF
    • LP00191
    • FCH3459524
    • HCH0026837
    • NCGC0026087
    • N-Bromoacetamide (ACI)
    • n-Bromoacetamide
    • MDL: MFCD00037097
    • インチ: 1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
    • InChIKey: VBTQNRFWXBXZQR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NBr
    • BRN: 969346

計算された属性

  • せいみつぶんしりょう: 136.94800
  • どういたいしつりょう: 136.948
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 44.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 29.1

じっけんとくせい

  • 色と性状: 針状無色から淡黄色結晶
  • 密度みつど: 1.7000 (rough estimate)
  • ゆうかいてん: 105.0 to 109.0 deg-C
  • 屈折率: 1.4740 (estimate)
  • すいようせい: Soluble in water.
  • PSA: 29.10000
  • LogP: 0.82330
  • かんど: 熱/光/湿度に敏感
  • ようかいせい: お湯に溶けて、エーテルベンゼンに溶けて
  • マーカー: 1398

n-Bromoacetamide セキュリティ情報

n-Bromoacetamide 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

n-Bromoacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1213143-5g
N-Bromoacetamide
79-15-2 98%
5g
¥455.00 2024-07-28
TRC
B680134-10g
N-bromoacetamide
79-15-2
10g
$ 471.00 2023-09-08
TRC
B680134-1g
N-bromoacetamide
79-15-2
1g
$ 75.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZB795-5g
n-Bromoacetamide
79-15-2 97.0%(T)
5g
¥340.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0530-25G
N-Bromoacetamide
79-15-2 >97.0%(T)
25g
¥885.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N824544-5g
N-Bromoacetamide
79-15-2 97%
5g
212.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0530-5G
N-Bromoacetamide
79-15-2 >97.0%(T)
5g
¥315.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZB795-1g
n-Bromoacetamide
79-15-2 97.0%(T)
1g
¥85.0 2023-09-02
1PlusChem
1P005BDP-1g
Acetamide, N-bromo-
79-15-2 97%
1g
$31.00 2025-02-21
A2B Chem LLC
AC47229-25g
N-Bromoacetamide
79-15-2 97%
25g
$380.00 2024-04-19

n-Bromoacetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Product class 13: N-heteroatom-substituted alkanamides
Blakemore, P. R., Science of Synthesis, 2005, 21, 833-905

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of C4-C5 isoolefins
, USSR, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Product subclass 3: sodium halides and sodium cyanide
Krapcho, A. Paul, Science of Synthesis, 2006, 8, 925-1010

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  2 - 3 h, 0 - 5 °C
リファレンス
K3PO4-catalyzed regiospecific bromoamidation of β,β-dicyanostyrene derivatives with N-bromoacetamide (NBA)
Chen, Zhanguo; Li, Yanan; Zhou, Jimei; Wang, Dan; Ge, Miao, Chemical Research in Chinese Universities, 2014, 30(2), 266-271

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  0 - 5 °C; 2 - 3 h, cooled
リファレンス
One-pot synthesis of 2-oxazolines from ethyl α-cyanocinnamate derivatives with N-bromoacetamide
Chen, Zhanguo; Wen, Hua; Li, Wenli; Zhou, Jimei; Hu, Junli; et al, Journal of Heterocyclic Chemistry, 2014, 51(3), 794-802

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water
リファレンス
N-Bromoacetamide
Oliveto, Eugene P.; Gerold, Corinne, Organic Syntheses, 1951, 31, 17-18

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Catalyst and process for dehydrating 2-alcohols
, European Patent Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Acetone ;  10 h, rt
リファレンス
K3PO4-catalyzed regiospecific aminobromination of β-nitrostyrene derivatives with acetamide and NBS
Chen, Zhanguo; Zhou, Jimei; Wang, Yun; Li, Wenli, Huaxue Xuebao, 2011, 69(23), 2851-2858

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water
リファレンス
Electronic effects on the regio- and enantioselectivity of the asymmetric aminohydroxylation of O-substituted 4-hydroxy-2-butenoates
Chuang, Chih-Yuan; Vassar, Victor C.; Ma, Zuping; Geney, Raphael; Ojima, Iwao, Chirality, 2002, 14, 151-162

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Procedure for the preparation of tertiary olefins
, Federal Republic of Germany, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Acetone ;  10 h, rt
リファレンス
Synthesis of 2-oxazolines from ethyl α-cyanocinnamate derivatives with acetamide and N-bromosuccinimide
Chen, Zhan-guo; Xia, Wei; Wen, Hua; Wang, Dan; Li, Ya-nan; et al, Chemical Research in Chinese Universities, 2013, 29(4), 699-705

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Bromine ;  0 - 5 °C
1.2 Reagents: Potassium hydroxide ;  0 - 5 °C; 2 - 3 h, 0 - 5 °C
1.3 Reagents: Sodium chloride Solvents: Chloroform ;  heated
リファレンス
K3PO4-Catalyzed Regiospecific Aminobromination of β-Nitrostyrene Derivatives with N-Bromoacetamide as Aminobrominating Agent
Chen, Zhan-Guo; Wang, Yun; Wei, Jun-Fa; Zhao, Peng-Fei; Shi, Xian-Ying, Journal of Organic Chemistry, 2010, 75(6), 2085-2088

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Hydrogenation of phenylacetylene and isoprene on Raney nickel catalysts in a hexane-water emulsion
Muratova, V. I.; Kabiev, T. K.; Sokol'skii, D. V., Osn. Organ. Sintez i Neftekhimiya, 1987, (23), 5-15

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Bromine ;  2.5 h, 0 - 5 °C
リファレンス
A peptide bromoiodinane approach for asymmetric bromolactonization
Whitehead, Daniel C.; Fhaner, Matthew; Borhan, Babak, Tetrahedron Letters, 2011, 52(18), 2288-2291

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Water
リファレンス
Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes
Johnson, Michael D.; Lampman, Gary M.; Koops, Roger W.; Das Gupta, B., Journal of Organometallic Chemistry, 1987, 326(2), 281-8

n-Bromoacetamide Raw materials

n-Bromoacetamide Preparation Products

n-Bromoacetamide 関連文献

n-Bromoacetamideに関する追加情報

Introduction to n-Bromoacetamide (CAS No. 79-15-2)

n-Bromoacetamide, with the chemical formula C₃H₅BrNO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 79-15-2, identifies it as a well-characterized substance with a broad range of applications. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The molecular structure of n-Bromoacetamide consists of an acetamide group attached to a bromine atom. This unique configuration makes it a versatile reagent in chemical transformations, such as nucleophilic substitution reactions, which are crucial in the development of new drugs. The presence of the bromine atom enhances its reactivity, allowing for further functionalization and the creation of more complex molecules.

In recent years, n-Bromoacetamide has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery and development. Researchers have explored its utility in synthesizing novel compounds that exhibit promising biological activities. For instance, studies have shown that derivatives of n-Bromoacetamide can serve as inhibitors of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One notable area of research involves the use of n-Bromoacetamide in the development of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, and their overactivity or misregulation is associated with several diseases. By designing molecules that incorporate n-Bromoacetamide as a core structure, scientists aim to develop selective protease inhibitors that can modulate these pathways effectively. Recent advancements in this field have led to the identification of several lead compounds with significant therapeutic potential.

Another exciting application of n-Bromoacetamide is in the synthesis of peptidomimetics. Peptides are short chains of amino acids that often mimic the biological activity of proteins. However, their use as therapeutics is limited by issues such as poor stability and rapid degradation in vivo. Peptidomimetics, on the other hand, are designed to overcome these limitations while retaining the desired biological activity. n-Bromoacetamide has been used to introduce modifications into peptide backbones, enhancing their stability and bioavailability.

The compound's reactivity also makes it valuable in materials science. Researchers have utilized n-Bromoacetamide to functionalize polymers and nanoparticles, creating materials with tailored properties for applications such as drug delivery systems and biosensors. These materials can be designed to release therapeutic agents in response to specific stimuli, improving treatment efficacy and reducing side effects.

In conclusion, n-Bromoacetamide (CAS No. 79-15-2) is a multifaceted compound with extensive applications across various scientific disciplines. Its role as an intermediate in organic synthesis and its potential in pharmaceutical development underscore its importance. As research continues to uncover new uses for this compound, its impact on science and technology is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:79-15-2)n-Bromoacetamide
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清らかである:99%/99%/99%
はかる:5g/25g/100g
価格 ($):152.0/334.0/1065.0